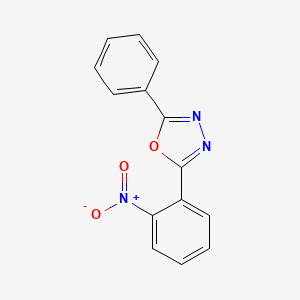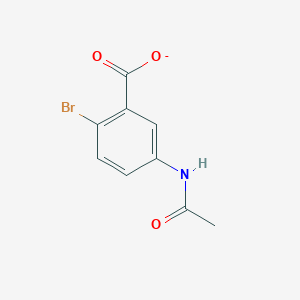![molecular formula C13H20O4 B14744579 3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 1213-20-3](/img/structure/B14744579.png)
3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a cyclic acetal compound with a unique spiro structure. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry .
Méthodes De Préparation
The synthesis of 3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves the reaction of appropriate diols with aldehydes or ketones under acidic conditions to form the spiroacetal structure. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiroacetal center, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used in the manufacturing of rubber and latex products, where it acts as a stabilizer and processing aid
Mécanisme D'action
The mechanism by which 3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane exerts its effects involves its ability to form stable spiroacetal structures. These structures can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The compound’s unique spiro configuration allows it to fit into specific binding sites, making it a valuable tool in molecular biology and medicinal chemistry .
Comparaison Avec Des Composés Similaires
3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane can be compared with other spiroacetal compounds such as:
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: This compound has similar stability but different reactivity due to the presence of phosphorus atoms.
1,3-Dioxane-1,3-dithiane spiranes: These compounds exhibit different stereochemistry and reactivity due to the presence of sulfur atoms in the ring.
The uniqueness of this compound lies in its specific spiro configuration and the presence of multiple oxygen atoms, which confer distinct chemical properties and reactivity patterns .
Propriétés
Numéro CAS |
1213-20-3 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
3,9-bis(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H20O4/c1-9(2)11-14-5-13(6-15-11)7-16-12(10(3)4)17-8-13/h11-12H,1,3,5-8H2,2,4H3 |
Clé InChI |
LBYBPYLNIKBWEP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1OCC2(CO1)COC(OC2)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)


![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)

![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane](/img/structure/B14744551.png)



![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
